ZK168281
Overview
Description
ZK168281 is a synthetic compound known as a 25-carboxylic ester 1α,25-dihydroxyvitamin D3 analog. It is a pure antagonist of the vitamin D receptor, with a dissociation constant (Kd) of 0.1 nanomolar. This compound is effective in inhibiting the interaction between the vitamin D receptor and its coactivator proteins, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK168281 involves the modification of the 1α,25-dihydroxyvitamin D3 molecule to introduce a 25-carboxylic ester group. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1α,25-dihydroxyvitamin D3 are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Carboxylic Ester Group: The protected intermediate is then reacted with a carboxylic acid derivative to introduce the 25-carboxylic ester group.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, with careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
ZK168281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ester group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
ZK168281 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between the vitamin D receptor and its coactivator proteins.
Biology: Employed in research to understand the role of the vitamin D receptor in various biological processes, such as calcium homeostasis, cell growth, and differentiation.
Medicine: Investigated for its potential therapeutic applications in diseases related to vitamin D receptor dysfunction, such as osteoporosis and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the vitamin D receptor
Mechanism of Action
ZK168281 exerts its effects by binding to the ligand-binding domain of the vitamin D receptor. This binding prevents the optimal folding of the C-terminal region of the receptor, thereby inhibiting the recruitment of coactivator proteins. As a result, the transcriptional regulation induced by 1α,25-dihydroxyvitamin D3 is antagonized. The compound stabilizes the receptor in an antagonistic conformation, preventing its activation and subsequent gene expression .
Comparison with Similar Compounds
Similar Compounds
ZK159222: Another carboxylic ester analog of 1α,25-dihydroxyvitamin D3 with similar antagonistic properties.
Androstanol: A mouse constitutive androstane receptor inverse agonist that also recruits corepressor proteins.
Uniqueness of ZK168281
This compound is unique in its high affinity for the vitamin D receptor, with a dissociation constant of 0.1 nanomolar. It exhibits lower residual agonistic activity and higher antagonistic effects compared to similar compounds like ZK159222. This makes this compound a more potent and selective antagonist of the vitamin D receptor .
Properties
IUPAC Name |
ethyl (E)-3-[1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-5-37-30(36)14-16-32(17-18-32)29(35)13-8-21(2)26-11-12-27-23(7-6-15-31(26,27)4)9-10-24-19-25(33)20-28(34)22(24)3/h8-10,13-14,16,21,25-29,33-35H,3,5-7,11-12,15,17-20H2,1-2,4H3/b13-8+,16-14+,23-9+,24-10-/t21-,25-,26-,27+,28+,29-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDAEUIGIJZUAY-UMIRZPQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1(CC1)[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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